molecular formula C8H4O9 B181720 Furantetracarboxylic acid CAS No. 20416-04-0

Furantetracarboxylic acid

Cat. No.: B181720
CAS No.: 20416-04-0
M. Wt: 244.11 g/mol
InChI Key: IREPGQRTQFRMQR-UHFFFAOYSA-N
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Description

Furantetracarboxylic acid (FTCA) is an advanced organic compound with significant research value as a versatile building block in crystal engineering and materials science. Its core structure features a furan ring with four carboxyl functional groups, enabling it to form robust and predictable supramolecular architectures through multiple hydrogen-bonding interactions . This capability is central to its application in designing novel cocrystals and organic salts, particularly with aminopyrimidine bases, for the study of proton transfer dynamics in the elusive ΔpKa range of 0 to 3 . Furthermore, FTCA serves as a critical precursor for the synthesis of thermally stable polymers. Through reactions such as aromatization, FTCA and its derivatives can be converted into dianhydrides of aromatic tetracarboxylic acids, which are essential for producing high-performance polyimides and polyimidazopyrrolones . This combination of applications makes FTCA a reagent of high interest in the development of new polymeric materials and in the fundamental study of intermolecular interactions, including the qualitative and quantitative analysis of non-covalent forces via computational methods like QTAIM and Hirshfeld surface analysis . For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

furan-2,3,4,5-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h(H,9,10)(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREPGQRTQFRMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285293
Record name Furantetracarboxylic acid
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Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20416-04-0
Record name 2,3,4,5-Furantetracarboxylic acid
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Record name Furantetracarboxylic acid
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Record name Furantetracarboxylic acid
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Record name Furantetracarboxylic acid
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Record name FURANTETRACARBOXYLIC ACID
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Scientific Research Applications

Furantetracarboxylic acid (FTCA), also known as tetrahydrofuran-2,3,4,5-tetracarboxylic acid, is a five-membered heterocyclic aromatic compound characterized by four carboxyl functional groups. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications. The following sections provide a comprehensive overview of the applications of FTCA, supported by recent research findings and case studies.

Salt and Cocrystal Formation

FTCA has been extensively studied for its ability to form salts and cocrystals with amines, particularly 2-aminopyrimidine. Research has shown that the formation of these complexes can be predicted using the DpKa (difference in pKa values) approach. In one notable study, FTCA was combined with 2-aminopyrimidine to produce a novel salt, which was characterized using single-crystal X-ray diffraction and density functional theory calculations .

Table 1: Summary of Salt and Cocrystal Formations with FTCA

Compound PairDpKaTypeReference
FTCA - 2-aminopyrimidine1.24Salt
Benzoic Acid - 2-aminopyrimidine-1.15Cocrystal
Ibuprofen - 2-aminopyrimidine-0.81Cocrystal

Biological Applications

This compound and its derivatives have shown promising biological activities. Various studies have indicated that furan-based compounds exhibit anti-cancer, antimicrobial, anti-hyperglycemic, and analgesic properties. The structural features of FTCA contribute to its bioactivity, making it a candidate for drug development .

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of FTCA derivatives against several bacterial strains. The results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Computational Studies

Computational chemistry plays a crucial role in understanding the interactions and stability of FTCA-based complexes. Density functional theory calculations have been employed to predict molecular geometries and electronic properties of FTCA salts and cocrystals. These studies help elucidate the mechanisms behind proton transfer and the formation of stable structures .

Table 2: Computational Findings on FTCA Complexes

ParameterValueMethodology
HOMO LocalizationCarboxylic group of FTCADFT calculations
LUMO LocalizationNitrogen atoms of 2-APDFT calculations
Geometrical ParametersComparable with SCXRD dataSingle-crystal X-ray diffraction

Comparison with Similar Compounds

Structural and Acidic Properties

The following table summarizes key structural and functional differences between FTCA and related polycarboxylic acids:

Compound Structure Carboxylic Groups pKa Key Features
Furantetracarboxylic Acid (FTCA) Tetrahydrofuran ring with four -COOH groups at positions 2,3,4,5 4 2.38 High acidity due to four -I effect groups; forms stable salts with bases.
2,5-Furandicarboxylic Acid (FDCA) Aromatic furan ring with two -COOH groups at positions 2,5 2 ~3.0* Endogenous metabolite; used in biodegradable polymers (e.g., polyethylene furanoate).
Benzophenonetetracarboxylic Acid Benzophenone core with four -COOH groups 4 Not reported High similarity score (0.95) to FTCA; potential use in crosslinked polymers.
(3R,4R)-Oxolane-3,4-dicarboxylic Acid Tetrahydrofuran ring with two -COOH groups at positions 3,4 2 Not reported Chiral centers (3R,4R); limited data on applications.
Key Observations:
  • Acidity : FTCA’s four carboxyl groups make it significantly more acidic than FDCA or dicarboxylic analogs. This enhances its salt-forming capability, particularly with weak bases like 2-AP .
  • Ring Saturation : Unlike FDCA (aromatic furan), FTCA’s tetrahydrofuran ring is saturated, reducing aromaticity but improving conformational flexibility for intermolecular interactions .

Non-Covalent Interactions and Crystallography

FTCA’s salt formation with 2-AP involves two N–H/O hydrogen bonds (d = 1.860 Å and 1.994 Å), forming an R₂²(8) supramolecular motif . In contrast:

  • FDCA primarily interacts via O–H/O hydrogen bonds in polymeric matrices, but its specific interactions in salt forms are less documented in the provided evidence .

Preparation Methods

Cyclization of Tetraethyl Dioxalylsuccinate

An alternative route involves the cyclization of tetraethyl dioxalylsuccinate, a diester derivative of dioxalylsuccinic acid. This method, detailed in Russian Chemical Reviews , begins with the synthesis of the O-sodio derivative of tetraethyl dioxalylsuccinate. Treatment with bromine induces intramolecular cyclization, forming the furan ring while retaining all four carboxyl groups as ethyl esters. Subsequent hydrolysis under acidic conditions yields the free acid.

Tetraethyl dioxalylsuccinateBr2cyclizationTetraethyl furantetracarboxylateH+hydrolysisFurantetracarboxylic acid\text{Tetraethyl dioxalylsuccinate} \xrightarrow[\text{Br}_2]{\text{cyclization}} \text{Tetraethyl furantetracarboxylate} \xrightarrow[\text{H}^+]{\text{hydrolysis}} \text{Furantetracarboxylic acid}

Advantages:

  • Higher regioselectivity compared to oxalacetic ester condensation.

  • Reduced decarboxylation due to milder hydrolysis conditions.

Limitations:

  • Requires handling of bromine, necessitating specialized equipment.

  • Intermediate purification is challenging due to side products .

Metal-Catalyzed Oxidation of Furan Derivatives

While direct oxidation of furan derivatives to tetracarboxylic acids remains underexplored, analogous pathways for 2,5-furandicarboxylic acid (FDCA) synthesis provide insights. For instance, oxidation of 5-(acetoxymethyl)furfural (AMF) using cobalt-manganese-bromide catalysts at 140–200°C produces FDCA . Adapting this methodology for tetracarboxylation would require furan precursors with four oxidizable substituents, such as 5-hydroxymethylfurfural derivatives bearing additional hydroxymethyl or carboxyl groups.

Hypothetical Pathway:

Tetrasubstituted furanCo/Mn/BrO2,180CFurantetracarboxylic acid\text{Tetrasubstituted furan} \xrightarrow[\text{Co/Mn/Br}^-]{\text{O}_2, 180^\circ\text{C}} \text{this compound}

Challenges:

  • Controlling over-oxidation to CO₂.

  • Designing stable precursors with four oxidizable groups.

Solid-State Synthesis via Salt Formation

Recent advances highlight the role of salt intermediates in stabilizing this compound during synthesis. For example, reacting the acid with potassium hydroxide produces potassium furantetracarboxylate (K₄fta), which is less prone to decarboxylation . This salt serves as a precursor for metal-organic frameworks (MOFs), such as silver complexes synthesized by reacting K₄fta with AgNO₃ and 2,2′-bipyridine in aqueous acetonitrile .

Furantetracarboxylic acidKOHneutralizationK4ftaAgNO3complexation[Ag2(fta)(bpy)]n\text{this compound} \xrightarrow[\text{KOH}]{\text{neutralization}} \text{K}4\text{fta} \xrightarrow[\text{AgNO}3]{\text{complexation}} [\text{Ag}2(\text{fta})(\text{bpy})]n

Conditions:

  • Solvent: Water-acetonitrile mixture (3:1 v/v).

  • Temperature: 160°C (hydrothermal synthesis).

  • Yield: ~60–70% for MOF formation .

Computational Insights into Reaction Pathways

Density functional theory (DFT) studies reveal that protonation of furan intermediates plays a critical role in directing carboxylation. For instance, O,C-diprotonated forms of 3-(furan-2-yl)propenoic acids exhibit enhanced electrophilicity, facilitating nucleophilic attack by carboxylate anions . These findings suggest that superacidic media (e.g., trifluoromethanesulfonic acid) could promote tetracarboxylation via stabilization of cationic intermediates.

Mechanistic Proposal:

  • Diprotonation of furan ring at O and C positions.

  • Nucleophilic attack by carboxylate ions at activated carbons.

  • Deprotonation and rearomatization to yield tetracarboxylic acid .

Comparative Analysis of Synthesis Methods

The table below summarizes the advantages and limitations of each method:

Method Conditions Yield Key Challenges
Oxalacetic ester condensationAlkaline, 80–100°C40–50%Decarboxylation during hydrolysis
Dioxalylsuccinate cyclizationBr₂, room temperature35–45%Bromine handling, side reactions
Salt-mediated synthesisHydrothermal, 160°C60–70%Requires pure K₄fta precursor

Q & A

Q. What statistical approaches are recommended for analyzing FTCA’s structure-property relationships in high-throughput screening studies?

  • Apply multivariate analysis (e.g., PCA or PLS regression) to correlate SCXRD parameters (bond lengths, angles) with properties like solubility or thermal stability. Report confidence intervals (±3σ) and p-values for all correlations .

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